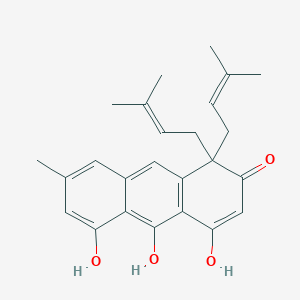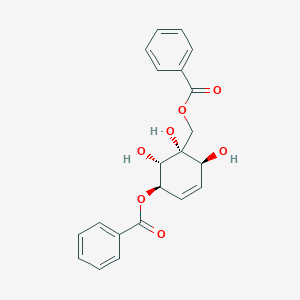
Zeylenol
Vue d'ensemble
Description
Zeylenol is a natural product found in Uvaria grandiflora, Kaempferia rotunda, and other organisms . It has the molecular formula C21H20O7 . It is known to possess potential anti-inflammatory and anticancer activities .
Molecular Structure Analysis
The structure of Zeylenol was elucidated from spectroscopic analysis, particularly 2D NMR techniques . The key HMBC correlations from methine proton H-6 to C-4 and H-3 to C-5 supported that the double bond is located at C-4/C-5 .Chemical Reactions Analysis
Zeylenol has been reported to possess anti-inflammatory activity by inhibiting the synthesis or release of various inflammatory mediators . It might also be used to induce human breast cancer MDA-MB231 cell apoptosis .Physical And Chemical Properties Analysis
Zeylenol has a molecular weight of 384.4 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Anti-inflammatory Activity
Zeylenol has been identified to possess potential anti-inflammatory properties. It may work by inhibiting the synthesis or release of various inflammatory mediators, which could make it useful in the treatment of inflammatory diseases .
Anticancer Activity
Research suggests that Zeylenol might induce apoptosis in human breast cancer cells (MDA-MB231) and possibly other cancer cell lines. This indicates its potential application in developing anticancer therapies .
Cytotoxicity
Zeylenol and its derivatives have been evaluated for cytotoxic activity against various cancer cell lines, including HL-60 (leukemia), MCF-7 (breast cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cells. This highlights its potential use in cancer research and treatment strategies .
Root Growth Inhibition
In agricultural research, Zeylenol has shown inhibitory activity toward the root growth of Lactuca sativa. This suggests a possible application in the development of natural herbicides or growth regulators .
Anti-inflammatory and anticancer activities of Zeylenol Cytotoxic activity of Zeylenol derivatives Root growth inhibition by Zeylenol
Orientations Futures
Mécanisme D'action
Target of Action
Zeylenol, a natural product derived from the stems of Uvaria grandiflora, is known for its anti-inflammatory and anticancer activities .
Mode of Action
Zeylenol’s mode of action is complex and multifaceted. It is believed to interact with its targets by inhibiting the synthesis or release of multiple inflammatory mediators . This interaction results in significant anti-inflammatory activity, making Zeylenol a potent compound for treating inflammatory diseases .
Biochemical Pathways
It is suggested that zeylenol exhibits significant anti-inflammatory activity through various mechanisms of action
Result of Action
Zeylenol has been found to possess potential anti-inflammatory, anticancer, and caspase-3 activities . It has shown inhibitory activity towards the root growth of rapeseed and has the potential to induce apoptosis in human breast cancer MDA-MB231 cells .
Propriétés
IUPAC Name |
[(1R,2S,5R,6S)-5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2/t16-,17+,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCUZBLYCWUTRL-OEMYIYORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@]2([C@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451085 | |
| Record name | (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zeylenol | |
CAS RN |
78804-17-8 | |
| Record name | Zeylenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78804-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zeylenol, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVM7L54PBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Zeylenol and where is it found?
A1: Zeylenol is a polyoxygenated cyclohexene natural product found in several plant species, notably within the families Annonaceae and Zingiberaceae. It was first isolated from the tree Uvaria zeylanica []. Other plant sources include Uvaria grandiflora [, , ], Kaempferia angustifolia [, , , ], Piper betle [], and Citrus grandis [].
Q2: What is the molecular formula and weight of Zeylenol?
A2: Zeylenol has the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol [].
Q3: What spectroscopic data is available for Zeylenol?
A3: The structure of Zeylenol has been elucidated using various spectroscopic techniques including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 2D NMR methods [, , , , , ].
Q4: What are the reported biological activities of Zeylenol?
A4: Zeylenol has been reported to exhibit various biological activities, including:
- Anti-inflammatory activity: Zeylenol significantly inhibits oedema formation in animal models, suggesting potential anti-inflammatory properties, possibly by affecting inflammatory mediator synthesis or release [].
- Anticancer activity: Zeylenol displays cytotoxic activity against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines. In MDA-MB231 cells, Zeylenol induces apoptosis via caspase-3 activation [].
- Antibacterial activity: Zeylenol demonstrates synergistic antibacterial activity when combined with norfloxacin against Staphylococcus aureus strains overexpressing the NorA multidrug transporter []. It has also been shown to enhance the activity of cefotaxime against Staphylococcus epidermidis [].
Q5: How does Zeylenol exert its antibacterial effects?
A5: Zeylenol appears to act as an efflux pump inhibitor in bacteria. Studies show that it can significantly inhibit ethidium bromide efflux in Staphylococcus aureus strains overexpressing the NorA efflux pump, suggesting its potential to reverse efflux-related antibiotic resistance [].
Q6: Has the structure of Zeylenol been confirmed by synthesis?
A6: Yes, the structure of Zeylenol, including its absolute configuration, has been confirmed through enantiocontrolled total synthesis [, ].
Q7: Are there any structural modifications of Zeylenol that have been studied?
A7: Researchers have synthesized various Zeylenol derivatives, including diacetate, triacetate, and epoxide derivatives, to explore structure-activity relationships []. Additionally, naturally occurring Zeylenol analogs like 6-methoxyzeylenol and 2-acetoxyzeylenone have been isolated from Uvaria purpurea [].
Q8: How do structural modifications of Zeylenol impact its activity?
A8: While the exact impact of specific structural modifications on Zeylenol's activity is still under investigation, initial studies suggest that derivatization can influence its potency and selectivity against different cancer cell lines []. For instance, Zeylenol diacetate and triacetate demonstrated modified cytotoxic profiles compared to the parent compound []. Further research is needed to fully understand the structure-activity relationships of Zeylenol and its derivatives.
Q9: What are the traditional medicinal uses of plants containing Zeylenol?
A9: Plants rich in Zeylenol have a history of use in traditional medicine for various purposes:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



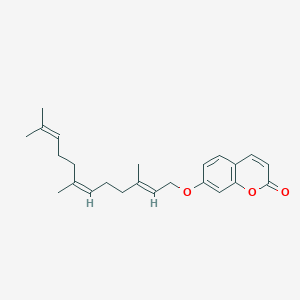
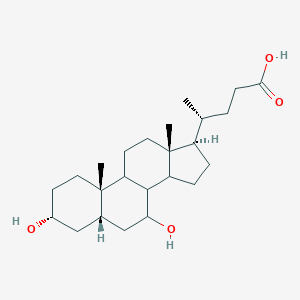


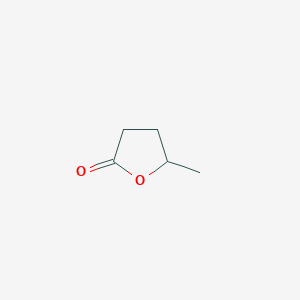
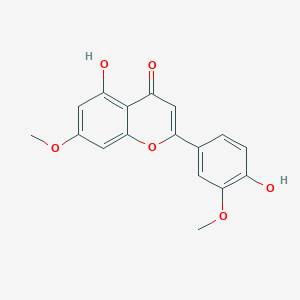
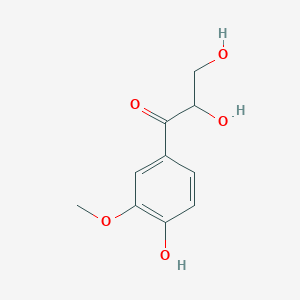
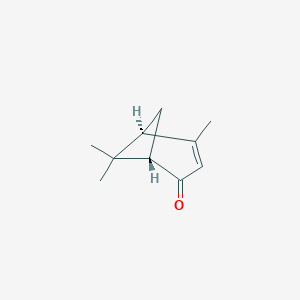

![(1S,13Z,17S,19R)-6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one](/img/structure/B192652.png)



